molecular formula C34H23Cl2N5OS B12735563 Thiourea, N-(2-chloro-5-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl- CAS No. 83408-69-9

Thiourea, N-(2-chloro-5-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-

Cat. No.: B12735563
CAS No.: 83408-69-9
M. Wt: 620.5 g/mol
InChI Key: KWGBGDRPZONKSW-UHFFFAOYSA-N
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Description

Thiourea, N-(2-chloro-5-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, a quinazolinone moiety, and multiple aromatic rings, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-(((4-chlorophenyl)methylene)amino)aniline to form an intermediate, which is then cyclized to produce the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound has shown promise in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer and antimicrobial properties. Research is ongoing to understand its mechanism of action and optimize its efficacy .

Industry

Industrially, this compound can be used in the production of specialty chemicals and as a precursor for advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar thiourea groups but different aromatic substitutions.

    Quinazolinone derivatives: Compounds with the quinazolinone core but varying side chains.

Uniqueness

What sets this compound apart is its combination of a thiourea group with a quinazolinone moiety and multiple aromatic rings.

Properties

CAS No.

83408-69-9

Molecular Formula

C34H23Cl2N5OS

Molecular Weight

620.5 g/mol

IUPAC Name

1-[2-chloro-5-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-39-30-9-5-4-8-28(30)33(42)41(32)27-18-19-29(36)31(20-27)40-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,40,43)

InChI Key

KWGBGDRPZONKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl

Origin of Product

United States

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